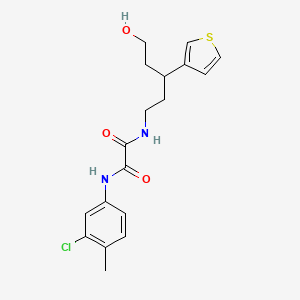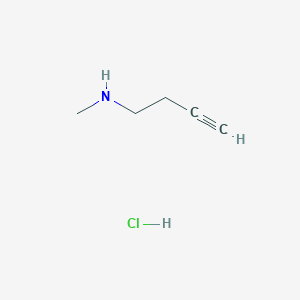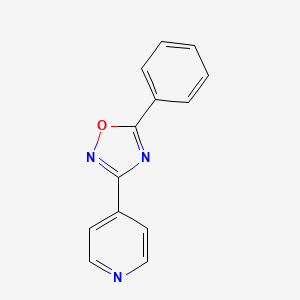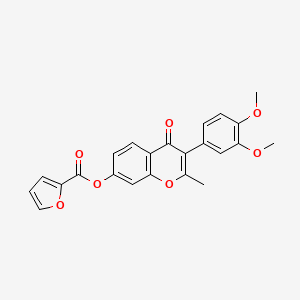![molecular formula C9H12O B2476662 (1S,2R,5S,6R)-Tricyclo[4.2.1.02,5]nonan-3-one CAS No. 1821761-32-3](/img/structure/B2476662.png)
(1S,2R,5S,6R)-Tricyclo[4.2.1.02,5]nonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Reactivity : The compound's structural properties, including repulsion between axial atoms and distortion of cyclohexane chairs, have been studied. These characteristics influence its reactivity and potential applications in chemical synthesis (Weber et al., 2001).
Mass Spectrometry Applications : This compound has been identified in studies using mass spectrometry. This technique helps in differentiating regioisomers in certain chemical reactions, showcasing the compound's relevance in analytical chemistry (Audenhove et al., 2010).
Synthesis of Novel Compounds : Research has focused on synthesizing novel compounds using this structure as a precursor. This demonstrates its utility in developing new chemicals with potential applications in various fields, such as pharmaceuticals or materials science (Kragol & Mlinarié-Majerski, 1997).
Chiroptical Properties and Stereoselective Synthesis : Studies have been conducted on optically active derivatives of this compound, focusing on their synthesis and chiroptical properties. This research is significant for applications in stereochemistry and the development of chiral compounds (Naemura et al., 1989).
Conformational Studies : The conformational behavior of derivatives of this compound has been a subject of study, which is crucial for understanding its chemical behavior and potential applications in designing molecules with desired properties (Venkateswaramoorthi et al., 2012).
Stereoselective Reactions and Enantiomer Resolution : Research has also been focused on the synthesis of enantiomerically pure derivatives and their resolution, highlighting the compound's role in stereoselective synthesis and enantiomer separation, which are vital in pharmaceutical chemistry (Bieliu̅nas et al., 2013).
Solid Phase Synthesis Applications : The compound's derivatives have been used in solid phase synthesis methodologies, illustrating its utility in facilitating the construction of compound libraries for biological assays (Swayze, 1997).
Ring Opening and Rearrangement Reactions : Its derivatives have been used to study ring-opening and rearrangement reactions, which are fundamental in organic synthesis and the development of new synthetic methodologies (Braun et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,2R,5S,6R)-tricyclo[4.2.1.02,5]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h5-7,9H,1-4H2/t5-,6+,7+,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLCQFOCFFLGDR-UTSKPXGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyridinamine,6-bromo-n-[(2-chlorophenyl)methyl]-](/img/structure/B2476582.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2476583.png)


![4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2476588.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2476589.png)



![(4-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2476595.png)


![Ethyl 4-(2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2476600.png)